1-(4-Fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
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Overview
Description
1-(4-Fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound that features a fluorophenyl group, a morpholino group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea typically involves the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-fluoroaniline with an appropriate isocyanate to form the urea intermediate.
Introduction of the morpholino group: The intermediate is then reacted with morpholine under suitable conditions to introduce the morpholino group.
Attachment of the thiophene ring: Finally, the thiophene ring is introduced through a coupling reaction, such as a Suzuki or Heck reaction, to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorophenyl and thiophene rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-3-(2-piperidino-2-(thiophen-3-yl)ethyl)urea: Similar structure with a piperidino group instead of a morpholino group.
1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
1-(4-Fluorophenyl)-3-(2-morpholino-2-(furan-3-yl)ethyl)urea: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness
1-(4-Fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is unique due to the specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorophenyl group can influence its reactivity and interaction with biological targets, while the morpholino group may enhance its solubility and bioavailability.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c18-14-1-3-15(4-2-14)20-17(22)19-11-16(13-5-10-24-12-13)21-6-8-23-9-7-21/h1-5,10,12,16H,6-9,11H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNJDOUPJKDWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC=C(C=C2)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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